N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-3-nitrobenzamide
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Overview
Description
N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-3-nitrobenzamide is a complex chemical compound with a unique molecular structure. This compound is characterized by the presence of a thiolane ring, a nitrobenzamide group, and a methyl group. Its intriguing properties make it a subject of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiolane ring, the introduction of the nitro group, and the coupling of these intermediates to form the final product. Common reagents used in these reactions include methylating agents, oxidizing agents, and nitrating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large-scale reactors, continuous flow systems, and automated control systems to maintain consistent reaction conditions. The industrial process also includes purification steps such as crystallization, distillation, and chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-3-nitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, with some reactions requiring acidic or basic environments, elevated temperatures, or specific solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzamides. These products can further undergo additional transformations, leading to a wide range of derivatives with diverse properties.
Scientific Research Applications
N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key metabolic enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-3-nitrobenzamide can be compared with other similar compounds, such as:
4-bromo-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide: This compound has a bromine atom instead of a nitro group, which may alter its reactivity and biological activity.
4-butoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide: The presence of a butoxy group introduces different steric and electronic effects, potentially leading to different chemical and biological properties.
2-(4-methoxyphenoxy)-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide: This compound has a methoxyphenoxy group, which may enhance its solubility and alter its interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-13(6-7-21(19,20)9-13)14(2)12(16)10-4-3-5-11(8-10)15(17)18/h3-5,8H,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHNLAVXKADGHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)N(C)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.